
2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of nitrocyclohexadienones. This compound is characterized by the presence of four methyl groups and a nitro group attached to a cyclohexadienone ring. It is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one can be achieved through the nitration of tetramethylbenzene derivatives. One common method involves the direct action of cold fuming nitric acid on 1,2,3,4-tetramethyl-5,6-dinitrobenzene, resulting in the formation of the desired compound in high yield . Under mild conditions, 5,6-dihalogeno-1,2,3,4-tetramethylbenzenes can also be converted into a mixture that includes this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale nitration reactions and the use of appropriate nitrating agents can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Nitration: The compound can act as a nitrating agent for aromatic compounds.
Substitution: It can participate in substitution reactions, particularly involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nitric acid, halogenated benzenes, and other nitrating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like acetone .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nitration reactions can yield mono-nitrated aromatic compounds .
Scientific Research Applications
2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: Used as a nitrating reagent for the selective nitration of aromatic compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one involves its ability to act as a nitrating agent. The nitro group in the compound facilitates the transfer of a nitro group to other aromatic compounds, resulting in nitration. This process typically involves the formation of a nitronium ion (NO2+) as an intermediate, which then reacts with the aromatic substrate .
Comparison with Similar Compounds
2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as:
2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one: This compound is also a nitrating agent but contains bromine atoms instead of methyl groups.
Leptospermone: A naturally occurring compound with a similar cyclohexadienone structure but different substituents.
The uniqueness of this compound lies in its specific arrangement of methyl and nitro groups, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
CAS No. |
62622-58-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2,3,4,5-tetramethyl-4-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H13NO3/c1-6-5-9(12)7(2)8(3)10(6,4)11(13)14/h5H,1-4H3 |
InChI Key |
USFZZRBYSPSKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C1(C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane](/img/structure/B14517822.png)
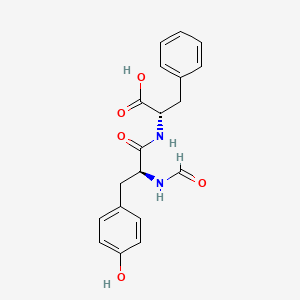
![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)
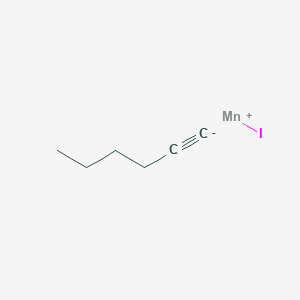
![[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride](/img/structure/B14517847.png)
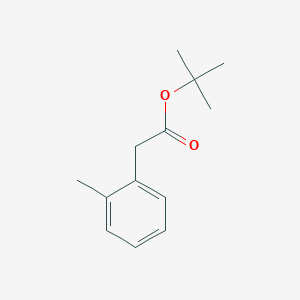
![2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14517855.png)
![(2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14517860.png)
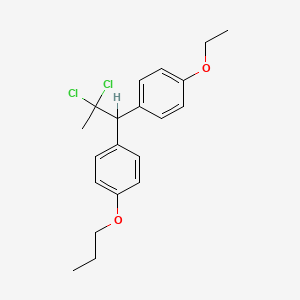

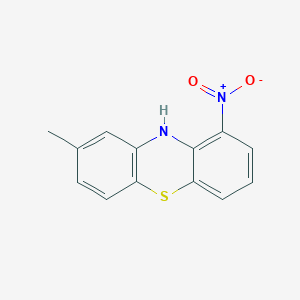
![1-Bromo-4-{2-[4-(heptyloxy)phenyl]ethenyl}benzene](/img/structure/B14517883.png)

